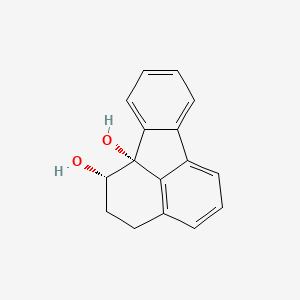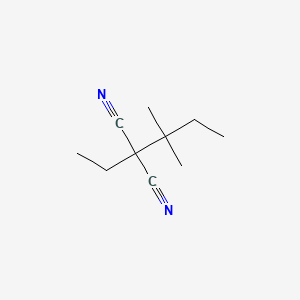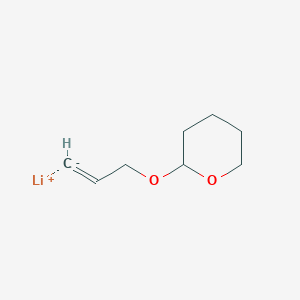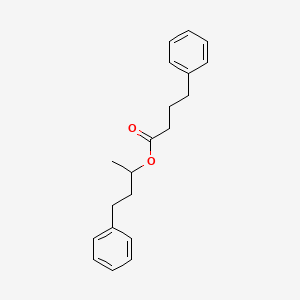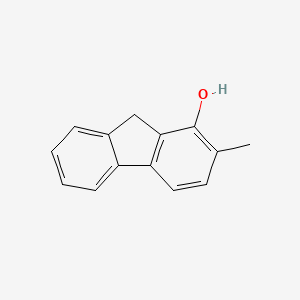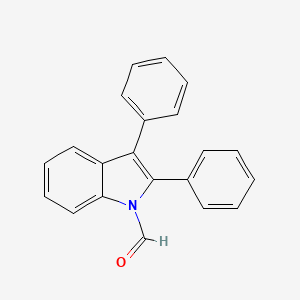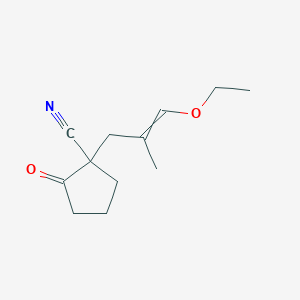
N-Docosylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Docosylbenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a long alkyl chain (docosyl group) attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Docosylbenzamide can be synthesized through the direct condensation of docosylamine and benzoic acid. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate the use of catalysts to enhance reaction rates and reduce energy consumption. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Docosylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfur trioxide (SO₃), and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Docosylamine.
Substitution: Nitro, sulfonyl, or halogenated benzamide derivatives.
Scientific Research Applications
N-Docosylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Docosylbenzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory and immune responses . This inhibition occurs through the prevention of IκB degradation, thereby blocking the NF-κB signaling pathway. Additionally, this compound may induce apoptosis in certain cell types by activating caspases and promoting DNA fragmentation .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-Octylbenzamide: Similar structure with an octyl group instead of a docosyl group, used in the synthesis of surfactants and other specialty chemicals.
N-Dodecylbenzamide: Contains a dodecyl group, used in similar applications as N-Docosylbenzamide.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly into micelles or other nanostructures. These properties make it particularly useful in applications requiring amphiphilic molecules, such as in the formulation of surfactants and emulsifiers .
Properties
CAS No. |
81855-51-8 |
|---|---|
Molecular Formula |
C29H51NO |
Molecular Weight |
429.7 g/mol |
IUPAC Name |
N-docosylbenzamide |
InChI |
InChI=1S/C29H51NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-27-30-29(31)28-25-22-21-23-26-28/h21-23,25-26H,2-20,24,27H2,1H3,(H,30,31) |
InChI Key |
GKIGWMCWSLVNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


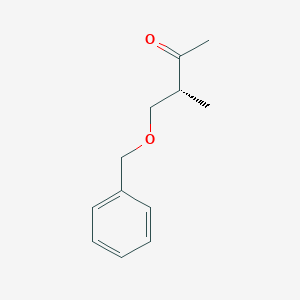
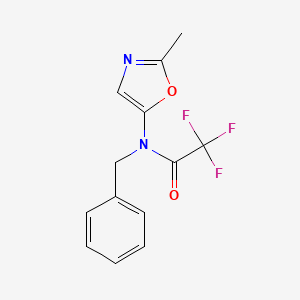
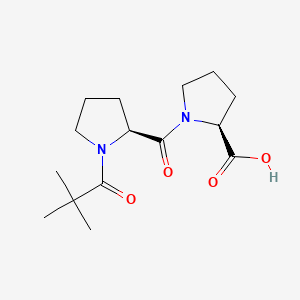
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)

